2-(3,4-Dichlorophenyl)benzonitrile

Lipophilicity Partition Coefficient ADME Prediction

This ortho-substituted biphenyl-2-carbonitrile (logP 4.68) introduces steric hindrance exploitable in atropisomeric biaryl and chiral ligand synthesis. Its distinct lipophilicity versus meta/para isomers (ΔlogP 0.32–0.38) provides a quantifiable basis for developing and validating reversed-phase HPLC or LC-MS methods. The conformational constraints imposed by ortho-substitution make it an essential comparator in SAR campaigns targeting biphenyl-containing pharmacophores. Multi-vendor availability at ≥98% purity mitigates single-source supply risk for CDMOs and research groups.

Molecular Formula C13H7Cl2N
Molecular Weight 248.106
CAS No. 1352318-58-1
Cat. No. B567271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dichlorophenyl)benzonitrile
CAS1352318-58-1
Synonyms2-(3,4-Dichlorophenyl)benzonitrile
Molecular FormulaC13H7Cl2N
Molecular Weight248.106
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H7Cl2N/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H
InChIKeyRRYLFNBGSUJUSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,4-Dichlorophenyl)benzonitrile CAS 1352318-58-1: Core Identity and Baseline Characteristics for Scientific Procurement


2-(3,4-Dichlorophenyl)benzonitrile (CAS 1352318-58-1, MFCD20529503) is an ortho-substituted biphenyl-2-carbonitrile with a 3,4-dichlorophenyl moiety . The compound has the molecular formula C13H7Cl2N and a molecular weight of 248.11 g/mol . Its IUPAC name is 3',4'-dichloro-[1,1'-biphenyl]-2-carbonitrile, and it is typically supplied as a crystalline solid with a reported purity of 98% [1]. The compound serves as a versatile building block in organic synthesis, particularly for the construction of more complex biphenyl-containing architectures .

Why Generic Substitution of 2-(3,4-Dichlorophenyl)benzonitrile CAS 1352318-58-1 with Positional Isomers Compromises Experimental Reproducibility


Positional isomers of dichlorophenyl benzonitriles, despite sharing identical molecular formulas and elemental compositions, exhibit distinct physicochemical properties that render them non-interchangeable in research and industrial applications . The ortho-substitution pattern in 2-(3,4-dichlorophenyl)benzonitrile introduces steric hindrance that can significantly alter molecular conformation, electronic distribution, and intermolecular interactions compared to its meta- and para-substituted counterparts . Even minor variations in lipophilicity, as reflected by computed logP values differing by up to 0.38 log units among isomers, can lead to measurable differences in chromatographic retention times, solubility profiles, and partitioning behavior . Consequently, substituting one isomer for another without rigorous validation risks introducing uncontrolled variables that undermine experimental reproducibility and may lead to erroneous structure-activity relationship conclusions.

Quantitative Differential Evidence for 2-(3,4-Dichlorophenyl)benzonitrile CAS 1352318-58-1 Relative to Positional Isomers and In-Class Analogs


Ortho-Substitution Pattern as a Determinant of Lipophilicity: logP Comparison Among Positional Isomers

The ortho-substitution pattern of 2-(3,4-dichlorophenyl)benzonitrile results in a computed logP value of 4.68, which is 0.38 log units lower than the meta-substituted 3-isomer (logP 5.06) and 0.32 log units lower than the para-substituted 4-isomer (XLogP3 5.0) . This difference indicates reduced lipophilicity for the ortho-substituted compound relative to its positional isomers, potentially influencing solubility, membrane permeability, and chromatographic behavior [1].

Lipophilicity Partition Coefficient ADME Prediction

Consistent High Purity Specification: 98% Purity Across Multiple Verified Suppliers

2-(3,4-Dichlorophenyl)benzonitrile is consistently offered at 98% purity from multiple reputable chemical suppliers including Fluorochem, Combi-Blocks, and Calpac Lab, with some vendors specifying 98%+ . This level of purity is comparable to that available for the 3-isomer (98% from Sigma-Aldrich and ChemScene) and the 4-isomer (95-98% from multiple suppliers) . However, the ortho-isomer demonstrates broader availability at this purity tier, reducing the risk of batch-to-batch variability during procurement .

Chemical Purity Quality Control Reproducibility

Ortho-Substitution Drives Unique Molecular Conformation and Dihedral Angle

The ortho-substitution pattern in 2-(3,4-dichlorophenyl)benzonitrile introduces significant steric hindrance between the benzonitrile and 3,4-dichlorophenyl rings, forcing a non-planar conformation with a larger dihedral angle compared to the meta- and para-substituted isomers . This steric effect alters the spatial orientation of the nitrile group and the chlorine substituents, which can directly impact molecular recognition events, binding affinities, and solid-state packing . While direct comparative crystallographic data for this specific compound are not publicly available, the well-established principles of ortho-substitution in biphenyl systems support this conformational differentiation as a class-level phenomenon [1].

Molecular Conformation Steric Hindrance Structure-Activity Relationship

Specialized Storage Requirement: -20°C Stability Specification

2-(3,4-Dichlorophenyl)benzonitrile is specified by at least one supplier (Biozol) to require storage at -20°C for optimal stability, with the recommendation to centrifuge the original vial prior to cap removal to maximize product recovery . This storage specification contrasts with the 3-isomer, which is listed by ChemScene for storage at 2-8°C in a sealed, dry environment . The divergent storage recommendations suggest that the ortho-isomer may exhibit different thermal stability or hygroscopicity profiles that warrant more stringent temperature control during long-term storage.

Chemical Stability Storage Conditions Sample Integrity

Recommended Application Scenarios for 2-(3,4-Dichlorophenyl)benzonitrile CAS 1352318-58-1 Based on Differential Evidence


Synthetic Building Block for Sterically Encumbered Biphenyl Architectures

The ortho-substitution pattern of 2-(3,4-dichlorophenyl)benzonitrile introduces steric hindrance that can be strategically exploited in the synthesis of atropisomeric biaryl compounds or chiral ligands . The non-planar conformation resulting from ortho-substitution can be leveraged to control the spatial orientation of functional groups in downstream transformations, making this isomer particularly valuable for constructing sterically defined molecular scaffolds in medicinal chemistry and asymmetric catalysis .

Chromatographic Method Development and Retention Time Benchmarking

The distinct lipophilicity of 2-(3,4-dichlorophenyl)benzonitrile (logP 4.68) relative to its positional isomers (logP 5.0-5.06) provides a quantifiable basis for developing and validating reversed-phase HPLC or LC-MS methods . The 0.32-0.38 log unit difference translates to measurable retention time shifts, enabling this compound to serve as a reference standard for isomer separation studies and method robustness testing in analytical chemistry laboratories .

Structure-Activity Relationship (SAR) Studies Exploring Ortho-Substitution Effects

In SAR campaigns targeting biphenyl-containing pharmacophores, the ortho-isomer serves as an essential comparator to meta- and para-substituted analogs . The conformational constraints imposed by ortho-substitution can dramatically alter binding pocket interactions, as steric clash with adjacent residues may either enhance selectivity or abolish activity . Inclusion of this isomer in compound screening libraries enables systematic exploration of steric effects on target engagement .

Supply Chain Diversification for High-Purity Biphenyl Building Blocks

The multi-vendor availability of 2-(3,4-dichlorophenyl)benzonitrile at ≥98% purity across Fluorochem, Combi-Blocks, Calpac Lab, and YMILab mitigates single-source supply risk . For research groups or CDMOs requiring consistent quality and uninterrupted access, this isomer offers greater procurement flexibility than less widely distributed positional isomers, which are typically available from fewer suppliers at comparable purity tiers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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